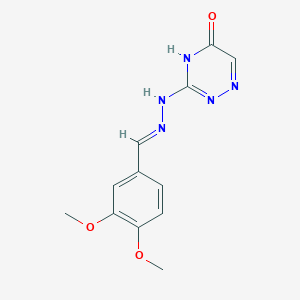
N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it suitable for use in medicinal chemistry, biochemistry, and other research areas.
Mechanism of Action
The mechanism of action of N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting enzymes involved in various metabolic pathways. It may also interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide in lab experiments is its broad range of biological activities. It has been shown to exhibit antimicrobial, antifungal, anticancer, and anti-inflammatory activities, making it a versatile compound for use in various research areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several future directions for research on N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in various applications. Finally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds with improved biological activities.
Synthesis Methods
The synthesis of N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves the reaction of allylamine with 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then acetylated using acetic anhydride to obtain the final compound.
Scientific Research Applications
N-allyl-N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities. This compound has also been investigated for its potential use as an anti-inflammatory agent. Additionally, it has been used as a building block for the synthesis of other biologically active compounds.
properties
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-3-9-17(10(2)19)13-15-12(14)18(16-13)11-7-5-4-6-8-11/h3-8H,1,9H2,2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXWBKRKRVTQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC=C)C1=NN(C(=N1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-diethoxybenzylidene)-3-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B6030524.png)
![3-amino-2-(4-fluorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B6030526.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6030530.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B6030532.png)
![methyl 1-[N-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylcarbonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B6030554.png)
![4-{[1-(3-isoxazolylmethyl)-4-piperidinyl]oxy}-N-(4-pyridinylmethyl)benzamide](/img/structure/B6030564.png)
![2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzamide](/img/structure/B6030569.png)
![N-methyl-1-{1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B6030575.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6030580.png)
![2-chloro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-nitrobenzamide](/img/structure/B6030585.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6030587.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B6030588.png)
![diisopropyl 5-[(3-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6030593.png)